molecular formula C13H25NO4 B6309257 3-{[(Tert-butoxy)carbonyl](pentyl)amino}propanoic acid CAS No. 2108826-41-9

3-{[(Tert-butoxy)carbonyl](pentyl)amino}propanoic acid

Cat. No.: B6309257
CAS No.: 2108826-41-9
M. Wt: 259.34 g/mol
InChI Key: PGSZEOHLBYPXIG-UHFFFAOYSA-N
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Description

3-{(Tert-butoxy)carbonylamino}propanoic acid is a Boc (tert-butoxycarbonyl)-protected amino acid derivative. The Boc group serves as a temporary protective moiety for amines during peptide synthesis, preventing unwanted side reactions . This compound features a pentyl chain attached to the amino group, which influences its physicochemical properties, such as lipophilicity and solubility, compared to analogs with shorter or aromatic substituents. Such derivatives are critical intermediates in pharmaceutical research, particularly in the development of prodrugs and peptide-based therapeutics .

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonyl-pentylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO4/c1-5-6-7-9-14(10-8-11(15)16)12(17)18-13(2,3)4/h5-10H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGSZEOHLBYPXIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN(CCC(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{(Tert-butoxy)carbonylamino}propanoic acid typically involves the reaction of an amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out in various solvents, including water, acetonitrile, or tetrahydrofuran (THF), under ambient or slightly elevated temperatures .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes using microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-{(Tert-butoxy)carbonylamino}propanoic acid is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 3-{(Tert-butoxy)carbonylamino}propanoic acid primarily involves the protection of amine groups. The BOC group is added to the amine under basic conditions, forming a stable carbamate linkage. This protects the amine from unwanted reactions during subsequent synthetic steps. The BOC group can be removed under acidic conditions, regenerating the free amine for further reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between 3-{(Tert-butoxy)carbonylamino}propanoic acid and related Boc-protected amino acids:

Compound Name Molecular Formula Molecular Weight Key Substituent pKa (Predicted/Reported) Key Properties/Applications
3-{(Tert-butoxy)carbonylamino}propanoic acid (Target) C₁₃H₂₅NO₄ ~283.34 Pentyl amino Not reported Intermediate in peptide synthesis
2-((tert-Butoxycarbonyl)amino)-3-phenoxypropanoic acid C₁₄H₁₉NO₅ 281.30 Phenoxy group Not reported Enhanced aromaticity; potential for π-π interactions
3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid C₉H₁₇NO₄ 203.24 Methyl branch Not reported Increased steric hindrance; chiral synthesis
(3S)-3-{[(tert-Butoxy)carbonyl]amino}-3-(3-nitrophenyl)propanoic acid C₁₄H₁₈N₂O₆ 310.30 3-Nitrophenyl 4.17 ± 0.10 Electron-withdrawing group; altered acidity
2-{[(tert-Butoxy)carbonyl]amino}-3-(3-methyl-3H-diazirin-3-yl)propanoic acid C₁₀H₁₇N₃O₄ 255.26 Diazirinyl group Not reported Photoaffinity labeling; crosslinking studies
(R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid C₁₄H₁₉NO₄ 265.31 Phenyl group Not reported Aromatic interactions; chiral resolution

Key Comparative Insights:

Acidity Modulation : The 3-nitrophenyl derivative exhibits a lower pKa (4.17) due to the electron-withdrawing nitro group, enhancing its acidity relative to aliphatic analogs.

Functional Applications: The diazirinyl group in enables photoreactivity for crosslinking studies. Phenoxy and phenyl groups facilitate aromatic interactions in drug-receptor binding.

Steric Considerations : The methyl branch in introduces steric hindrance, which may slow reaction kinetics in peptide coupling compared to linear chains.

Biological Activity

3-{(Tert-butoxy)carbonylamino}propanoic acid, also known by its CAS number 124072-61-3, is a derivative of β-amino acids. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the biological activity of this compound, highlighting its mechanisms, effects, and relevant research findings.

  • Molecular Formula : C₉H₁₇NO₄
  • Molecular Weight : 203.24 g/mol
  • Melting Point : 59-62 °C
  • Boiling Point : Not specified
  • Density : 1.1 g/cm³
PropertyValue
Molecular FormulaC₉H₁₇NO₄
Molecular Weight203.24 g/mol
Melting Point59-62 °C
Density1.1 g/cm³

Antiviral and Antibacterial Properties

Research has indicated that compounds containing β-amino acid moieties, such as 3-{(Tert-butoxy)carbonylamino}propanoic acid, may exhibit significant antiviral and antibacterial activities. For instance, derivatives of β-amino acids have been shown to act as neuraminidase inhibitors, which are crucial in the treatment of viral infections like influenza .

In vitro studies have demonstrated that certain β-amino acid derivatives can inhibit the production of pro-inflammatory cytokines in immune cells, suggesting potential applications in inflammatory diseases .

The biological activity of this compound is often attributed to its ability to modulate various signaling pathways within cells. For example:

  • Cytokine Production : Inhibition of tumor necrosis factor-alpha (TNF-α) production in response to lipopolysaccharide (LPS) stimulation has been observed, which indicates anti-inflammatory properties .
  • Cell Proliferation : Certain derivatives have been shown to affect cell viability and proliferation, which can be leveraged for therapeutic purposes in cancer treatment .

Case Studies

  • In Vivo Models : A study evaluated the anti-inflammatory effects of a related β-amino acid derivative in mouse models. The compound demonstrated significant inhibition of carrageenan-induced paw edema, comparable to established anti-inflammatory drugs like tacrolimus .
  • Antibacterial Activity : Another study reported that specific derivatives exhibited higher antibacterial activity against Gram-positive bacteria compared to traditional antibiotics like oxytetracycline, showcasing their potential as alternative therapeutic agents .

Research Findings

Recent studies have focused on optimizing the structure of β-amino acid derivatives to enhance their biological activity. High-throughput screening techniques have been employed to identify promising candidates with better efficacy and selectivity against target pathogens or inflammatory pathways .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiviralNeuraminidase inhibition (IC50 = 50 μM)
Anti-inflammatoryInhibition of TNF-α production
AntibacterialHigher activity against Gram-positive bacteria
CytotoxicityEffects on cell viability and proliferation

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